molecular formula C10H7IO B169798 6-Iodonaphthalen-1-ol CAS No. 128542-53-0

6-Iodonaphthalen-1-ol

Cat. No. B169798
M. Wt: 270.07 g/mol
InChI Key: ISPUYFGSKHDWNE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “6-Iodonaphthalen-1-ol” is C10H7IO . It has an average mass of 270.066 Da and a monoisotopic mass of 269.954163 Da .


Physical And Chemical Properties Analysis

“6-Iodonaphthalen-1-ol” has a density of 1.9±0.1 g/cm3, a boiling point of 376.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.9±3.0 kJ/mol, and it has a flash point of 181.7±20.4 °C . The index of refraction is 1.753, and it has a molar refractivity of 58.9±0.3 cm3 .

Scientific Research Applications

Chemical Synthesis and Reactions

6-Iodonaphthalen-1-ol plays a pivotal role in chemical synthesis and reactions. For instance, it is used in the iodobenzannulation of yne-allenones, which allows the formation of 4-iodonaphthalen-1-ols. These 4-iodonaphthalen-1-ols act as coupling reagents, participating in Pd-catalyzed deiodinated carbonylation and heterocyclization reactions, yielding complex organic compounds like 1,2-carbonyls and 3-(quinoxalin-2-yl)naphthalen-1-ols (Li et al., 2018). Additionally, 1-Iodonaphthalen-1-ol derivatives are produced via metal-free processes involving iodonium ions and carbonyl compounds, offering regioselective synthetic routes (Barluenga et al., 2003).

Photophysics and Spectroscopy

6-Iodonaphthalen-1-ol is used in photophysical studies. For example, the molecule's relaxation dynamics, including its dissociation channels, were explored using time-resolved femtosecond pump-probe mass spectrometry (Montero et al., 2010). Moreover, studies have investigated the photophysical behaviors of related compounds, providing insights into fluorescence properties and potential applications in sensing and cell imaging (Yoon et al., 2019).

Reaction Kinetics and Mechanisms

6-Iodonaphthalen-1-ol serves as a precursor in studying the reaction kinetics and mechanisms of radical species. Research has been conducted on the reactions of 1-naphthyl radicals with acetylene and ethylene, providing insights into the formation of complex organic structures and the potential energy surfaces of these reactions (Lifshitz et al., 2008).

Electrochemical Studies

Electroanalytical studies utilize 6-Iodonaphthalen-1-ol to explore reactions with electrogenerated species. For instance, the reaction of 1-halonaphthalenes with electrogenerated [CoI-salen]− has been examined, providing valuable insights into substitution reactions and reaction kinetics (Faux et al., 2007).

Environmental Chemistry

In environmental chemistry, 6-Iodonaphthalen-1-ol is used to understand atmospheric reactions. The photochemistry of related nitronaphthalene compounds has been studied to assess the formation of radical species in atmospheric waters, contributing to the understanding of atmospheric chemistry and the potential environmental impact of such compounds (Brigante et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, “1-Iodonaphthalene”, indicates that it causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

6-iodonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPUYFGSKHDWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553639
Record name 6-Iodonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodonaphthalen-1-ol

CAS RN

128542-53-0
Record name 6-Iodonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5-hydroxynaphthalene (4.80 g, TCI) was dissolved in 6 N hydrochloric acid (300 ml), added dropwise with an aqueous solution (22.5 ml) of sodium nitrite (2.25 g, WAKO) under ice cooling over 30 minutes and stirred for 30 minutes. The reaction mixture was added dropwise with an aqueous solution (75 ml) of potassium iodide (9.90 g, WAKO), stirred for 30 minutes, then warmed to room temperature and further stirred for 3.5 hours. The reaction mixture was neutralized with aqueous ammonia and then filtered by using Celite. The filtrate was added with ethyl acetate (90 ml×2) for extraction. The organic layer was washed successively with saturated aqueous sodium hydrogencarbonate, saturated aqueous ammonium chloride and saturated brine and dried, and then the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (Quad, hexane:ethyl acetate=10:1) to obtain 1-hydroxy-6-iodonaphthalene (1.48 g). A solution of this compound (539 mg) in anhydrous THF (10 ml) was added with 60% sodium hydride (171 mg) under ice cooling and stirred for 1 hour. The reaction mixture was cooled to −78° C. under argon atmosphere, added dropwise with 1.6 M solution of n-butyllithium in hexane (3.75 ml, Ald) over 10 minutes and stirred for 30 minutes. This reaction mixture was added dropwise with (iPrO)3B (1.16 ml) over 10 minutes, stirred for 30 minutes, then warmed to room temperature and further stirred for 3 hours. The reaction mixture was added with water (3 ml) and 0.5 M aqueous sulfuric acid (7 ml) and extracted with diethyl ether (100 ml×3). The organic layer was washed with saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain crude 7-hydroxy-2-naphthaleneboronic acid. According to the procedure described in the synthesis method of Compound of Example 001 (Preparation Method 4, Step d-1) with the modifications that the reaction was carried out for 14 hours, and the purification was performed by column chromatography (Quad, hexane:ethyl acetate=6:1), a solution of the above compound in ethanol (1 ml), Intermediate 3 (350 mg), 2 M aqueous sodium carbonate (2.4 ml) and (Ph3P)4Pd (116 mg) were reacted and treated to obtain the title compound (Compound No. 009, 388 mg).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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